molecular formula C13H16BrNO6 B1367734 Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate CAS No. 502841-91-0

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate

Cat. No.: B1367734
CAS No.: 502841-91-0
M. Wt: 362.17 g/mol
InChI Key: WFHZKGVEKQGFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Registry Number and Alternative Chemical Designations

  • CAS Registry Number : 502841-91-0.
  • Synonyms :
    • Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalic acid.
    • Ethyl β-amino-3-bromobenzenepropanoate oxalate.
  • MDL Number : MFCD02663240.
  • Vendor Catalog Numbers :
    • AChemBlock-ADVH9A1C8F1D.
    • BLD Pharm QA-8135.
    • Combi-Blocks 205406522.

Molecular Formula and Weight Analysis

  • Molecular Formula : C₁₃H₁₆BrNO₆.
  • Molecular Weight : 362.18 g/mol.

Exact Mass Calculation :

Element Quantity Atomic Mass (Da) Total Contribution (Da)
C 13 12.01 156.13
H 16 1.008 16.13
Br 1 79.904 79.904
N 1 14.01 14.01
O 6 16.00 96.00
Total 362.17 Da

The oxalate counterion contributes two carboxylate groups (C₂O₄²⁻), which balance the charge of the protonated amino group (-NH₃⁺).

Stereochemical Considerations in Oxalate Salt Formation

The β-carbon (position 3 of the propanoate chain) is a chiral center due to its four distinct substituents:

  • Amino group (-NH₂).
  • 3-Bromophenyl ring.
  • Ethyl ester-linked methylene group (-CH₂COOCH₂CH₃).
  • Methylene group (-CH₂-) adjacent to the carbonyl.

Key Observations :

  • The compound is typically synthesized as a racemic mixture unless enantioselective methods are employed.
  • In the oxalate salt, the amino group is protonated (-NH₃⁺), forming an ionic bond with the oxalate dianion (C₂O₄²⁻).
  • Crystal Packing : The oxalate’s planar geometry and hydrogen-bonding capacity (via carboxylate oxygen atoms) influence the stereochemical arrangement in the solid state. For example, similar oxalate salts exhibit layered structures with alternating organic and inorganic moieties.

Stereochemical Impact of Salt Formation :

  • Protonation of the amino group reduces nitrogen inversion rates, stabilizing the chiral center.
  • Oxalate’s rigid geometry may enforce specific diastereomeric preferences during crystallization, though this remains uncharacterized for this specific compound.

Properties

IUPAC Name

ethyl 3-amino-3-(3-bromophenyl)propanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2.C2H2O4/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;3-1(4)2(5)6/h3-6,10H,2,7,13H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHZKGVEKQGFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)Br)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Ethyl 3-amino-3-(3-bromophenyl)propanoate

The ethyl ester intermediate is typically synthesized via:

  • Starting Material: 3-bromophenylacetic acid or derivatives thereof.
  • Amination: Reaction with ethylamine or an appropriate amine source to introduce the amino group at the β-position relative to the carboxyl group.
  • Esterification: Conversion of the carboxylic acid to the ethyl ester, often via Fischer esterification or by reaction with ethyl halides under basic conditions.

This process may involve protection/deprotection steps depending on the synthetic route, and can be performed under inert atmosphere to prevent side reactions.

Formation of Oxalate Salt

  • The free base ethyl 3-amino-3-(3-bromophenyl)propanoate is reacted with oxalic acid to form the oxalate salt.
  • This salt formation typically occurs by mixing the free base with oxalic acid in an appropriate solvent (e.g., ethanol, ethyl acetate) at controlled temperature (often between -10°C to 10°C) to ensure selective salt crystallization.
  • The oxalate salt improves compound stability, crystallinity, and handling properties, which is important for downstream applications.

Alternative Synthetic Approaches and Catalysis

Recent literature suggests the use of catalytic methods for functionalizing amino acid derivatives, which may be adapted for this compound’s synthesis:

  • Palladium-catalyzed coupling reactions using vinyl halides or triflates for introducing aryl or substituted aryl groups on amino acid esters have been reported, employing Pd2(dba)3 and phosphine ligands under nitrogen atmosphere.
  • Radical functionalization and zinc-mediated coupling have also been explored for related amino acid derivatives, which may provide alternative routes to the ethyl 3-amino-3-(3-bromophenyl)propanoate intermediate.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome Notes
1 Amination 3-bromophenylacetic acid + ethylamine Formation of β-amino acid intermediate May require protection strategies
2 Esterification Acid + ethanol or ethyl halide + base Ethyl ester of amino acid Fischer esterification common
3 Salt formation Free base + oxalic acid, solvent, 0 to 10°C This compound salt Improves stability and purity
4 Optional catalytic step Pd-catalysis, zinc dust, iodine (for coupling) Alternative synthetic routes Enhances functional group diversity

Research Findings and Industrial Considerations

  • The oxalate salt preparation is favored industrially due to high yield, low cost, and simplified purification , avoiding chromatographic steps.
  • Maintaining an inert atmosphere during sensitive steps (e.g., Pd-catalyzed coupling or zinc insertion) prevents oxidation and degradation.
  • Temperature control during salt formation is critical to obtaining high-purity crystalline product suitable for pharmaceutical research.
  • The compound’s unique substitution pattern (3-bromophenyl) and oxalate salt form contribute to its biological activity and solubility profile, making it a valuable intermediate in drug development.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring participates in palladium-catalyzed cross-couplings:

Reaction TypeConditionsYieldKey Observations
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 80–110°C 45–78%Forms biaryl derivatives; requires inert atmosphere
Ullmann-Type CouplingCuI, K₃PO₄, N,N'-dimethylethylenediamine, dioxane, 100°C 32–65%Effective for C–N bond formation with amines

Mechanistic Insights :

  • The bromophenyl group undergoes oxidative addition with Pd(0) or Cu(I) catalysts, enabling coupling with boronic acids or amines .

  • Steric hindrance from the 3-bromo substituent slightly reduces reaction rates compared to para-substituted analogs .

Ester Hydrolysis and Functionalization

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions:

ReactionConditionsProduct
Acidic Hydrolysis6M HCl, reflux, 8h 3-Amino-3-(3-bromophenyl)propanoic acid
Basic HydrolysisNaOH (2M), EtOH/H₂O, 60°C, 4h Sodium salt of propanoic acid derivative

Applications :

  • Hydrolyzed products serve as intermediates for peptide-like conjugates or metal-chelating agents .

Amino Group Reactivity

The β-amino group participates in:

Schiff Base Formation

  • Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines (75–82% yield) .

  • Stability: Schiff bases exhibit pH-dependent tautomerism in aqueous solutions .

Acylation Reactions

  • Acetylated using acetic anhydride in pyridine (90% yield) to form N-acetyl derivatives .

  • Bulky acylating agents (e.g., pivaloyl chloride) require DMAP catalysis for efficient conversion .

Oxalate Counterion Interactions

The oxalate moiety influences:

  • Solubility : Enhances water solubility at physiological pH (≥25 mg/mL at pH 7.4) .

  • Coordination Chemistry : Forms complexes with transition metals (e.g., Fe³⁺, Cu²⁺) in methanol/water mixtures .

Photochemical Reactivity

UV irradiation (254 nm) in dichloromethane induces:

  • Debromination : 15–20% conversion to 3-aminophenylpropanoate derivatives after 24h .

  • Ester Cleavage : Secondary pathway observed under prolonged exposure (≥48h) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals:

  • Decomposition onset: 185°C (N₂ atmosphere)

  • Primary degradation products: CO₂, NH₃, and bromobenzene derivatives

This compound’s multifunctional design enables diverse applications in medicinal chemistry, particularly as a precursor for kinase inhibitors and apoptosis modulators . Recent studies highlight its utility in synthesizing ILK-targeting therapeutics with sub-micromolar IC₅₀ values .

Scientific Research Applications

Biological Activities

Research indicates that Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate exhibits several promising biological activities:

  • Antimicrobial Activity : Initial studies suggest that this compound may have efficacy against various bacterial strains, particularly Gram-negative bacteria. Its structural features may enhance its ability to penetrate bacterial membranes and exert antimicrobial effects .
  • Therapeutic Potential : The compound is being investigated for its potential role in treating conditions such as chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory diseases. Its mechanism of action involves inhibition of phosphodiesterase IV, which is crucial for modulating inflammatory responses .
  • Interaction Studies : Interaction studies focus on the compound's binding affinity to various biological targets, utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy to elucidate its therapeutic potential.

Case Studies

Several case studies highlight the applications of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's activity against a panel of bacterial strains, demonstrating significant inhibitory effects on both wild-type and mutant strains lacking efflux pumps. The results indicated that structural modifications could enhance antimicrobial potency .
  • Therapeutic Application in Inflammatory Diseases : Another investigation focused on the compound's potential as a therapeutic agent for COPD and asthma. The study reported promising results in preclinical models, showing reduced inflammation markers and improved lung function metrics when administered .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Variants

Ethyl 3-Amino-3-(4-Bromophenyl)Propanoate Hydrochloride (CAS: 502841-92-1)
  • Molecular Formula: C₁₁H₁₄BrClNO₂
  • Molecular Weight : 308.6 g/mol
  • However, the absence of an oxalate counterion (replaced by hydrochloride) may alter crystallization behavior and bioavailability .
Ethyl 3-Amino-3-(3-Fluorophenyl)Propanoate Hydrochloride (CAS: 1821827-13-7)
  • Molecular Formula: C₁₁H₁₅ClFNO₂
  • Molecular Weight : 263.7 g/mol

Substituent Variations on the Aryl Ring

Ethyl 3-Amino-3-(2-Methylphenyl)Propanoate Oxalate (CAS: 502842-10-6)
  • Molecular Formula: C₁₄H₁₉NO₆
  • Molecular Weight : 297.3 g/mol
  • Key Differences : The 2-methyl group introduces steric hindrance, which may hinder interactions with biological targets. However, the methyl group’s lipophilicity could enhance blood-brain barrier penetration .
Ethyl 3-Amino-3-(4-Nitrophenyl)Propanoate (CAS: 224946-68-3)
  • Molecular Formula : C₁₁H₁₄N₂O₄
  • Molecular Weight : 238.24 g/mol
  • Key Differences : The 4-nitro group’s strong electron-withdrawing nature increases reactivity, making this compound more prone to reduction reactions. This property is leveraged in prodrug designs .

Counterion and Salt Form Comparisons

  • Oxalate vs. Hydrochloride Salts :
    • Oxalate salts (e.g., the target compound) generally exhibit lower solubility in aqueous media compared to hydrochlorides but offer better crystallinity for formulation .
    • Hydrochloride salts (e.g., CAS: 502841-92-1) are more hygroscopic, requiring stringent storage conditions to prevent degradation .

Pharmacological and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound (CAS) Substituent Molecular Weight (g/mol) LogP* Solubility (mg/mL) Key Pharmacological Notes
502841-91-0 (Target) 3-Bromo 362.17 2.8 <1 (aqueous) Potential αvβ6 integrin antagonist
502841-92-1 4-Bromo 308.6 2.5 ~5 (aqueous) Improved solubility for oral delivery
1821827-13-7 3-Fluoro 263.7 1.9 ~10 (aqueous) Enhanced metabolic stability
224946-68-3 4-Nitro 238.24 1.2 ~20 (aqueous) Prodrug candidate for nitroreductase activation

*LogP values estimated via computational modeling.

Biological Activity

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H16BrNO6
  • Molecular Weight : 362.17 g/mol
  • Key Functional Groups : Ethyl ester, amino group, bromophenyl moiety.

The presence of these functional groups contributes to the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.
  • Receptor Binding : It has the potential to bind to certain receptors, thereby modulating their activity and influencing cellular responses.
  • Signal Transduction Modulation : The compound could affect signal transduction pathways, leading to alterations in cellular function and gene expression.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : Investigations are ongoing into its potential as an anticancer agent, with early results showing promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are crucial for various therapeutic applications.

Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibits activity against various pathogens
AnticancerInhibits proliferation of cancer cells
Anti-inflammatoryReduces inflammatory markers in vitro

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant reductions in viability observed at higher concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest in the G2/M phase .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Advanced Research Question

  • αvβ6 Integrin Binding Assay : Use surface plasmon resonance (SPR) with immobilized αvβ6 protein. The compound’s affinity (KD) is measured at varying concentrations (1–100 µM).
  • TGF-β Activation Assay : Treat human lung fibroblasts with the compound (10 µM) and quantify TGF-β release via ELISA. Oxalate derivatives reduce TGF-β by ~40% compared to controls .
    Data Contradiction Analysis : If binding affinity (SPR) and TGF-β inhibition (ELISA) results conflict, evaluate off-target effects using a kinase profiling panel.

How to resolve data contradictions in SAR studies?

Advanced Research Question
Contradictions often arise from steric effects vs. electronic contributions . For example:

  • 3-Bromo vs. 3-Chloro Substitution : Bromine’s larger size may improve binding (higher IC₅₀) but reduce solubility. Use computational docking (AutoDock Vina) to compare binding poses and solvation energies.
  • Oxalate vs. Hydrochloride Salts : If one salt shows higher in vitro activity but lower in vivo efficacy, assess pharmacokinetics (e.g., plasma half-life in rodent models) .
    Resolution Strategy : Perform multivariate regression analysis on substituent parameters (Hammett σ, molar refractivity) to isolate key drivers of activity.

What computational methods predict its metabolic stability?

Advanced Research Question

  • CYP450 Metabolism : Use Schrödinger’s MetabPredict or ADMET Predictor to identify vulnerable sites (e.g., ester hydrolysis or oxidative deamination).
  • Density Functional Theory (DFT) : Calculate activation energies for hydrolysis pathways (B3LYP/6-31G* basis set). The oxalate group stabilizes the transition state, slowing esterase-mediated degradation by ~15% compared to non-salt forms .
    Validation : Compare computational results with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.